VH298 -

VH298

Catalog Number: EVT-286031
CAS Number:
Molecular Formula: C27H33N5O4S
Molecular Weight: 523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VH298 is a potent and selective small-molecule inhibitor of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. [] This protein plays a critical role in oxygen sensing by regulating the levels of Hypoxia-Inducible Factors (HIFs), specifically HIF-α. [, ] By inhibiting VHL, VH298 prevents the degradation of HIF-α, leading to its accumulation and subsequent activation of downstream hypoxia-responsive genes. [, , ] This characteristic makes VH298 a valuable tool in scientific research for investigating various biological processes, including angiogenesis, wound healing, and autophagy. [, , , ]

VH032

  • Compound Description: VH032 is a potent and selective inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functioning by disrupting the interaction between VHL and hypoxia-inducible factor-alpha (HIF-α). This inhibition leads to the stabilization and activation of HIF-α, mimicking the cellular response to hypoxia [].
  • Relevance: VH032 is structurally similar to VH298 and shares the same mechanism of action, both targeting the VHL protein to inhibit HIF-α degradation [, ]. Compared to VH298, VH032 exhibits a lower binding affinity to VHL [].

(2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Compound Description: This compound, identified as compound 10 in the source literature, represents a potent VHL inhibitor with improved cellular permeability []. It emerged from a structure-guided design and group-based optimization effort aimed at enhancing the potency and cell activity of VHL inhibitors.
  • Relevance: This compound shares structural similarities with VH298 and exhibits potent inhibition of the VHL:HIF-α protein-protein interaction []. This compound showcases the structure-activity relationships that contribute to the development of effective VHL inhibitors like VH298.

FG-4592 (Roxadustat)

  • Compound Description: FG-4592, also known as Roxadustat, is a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes [, ]. By inhibiting PHDs, FG-4592 prevents the hydroxylation of HIF-α, thereby stabilizing it and allowing it to activate downstream target genes involved in the hypoxic response.
  • Relevance: While structurally distinct from VH298, FG-4592 converges on the same pathway by ultimately stabilizing HIF-α, albeit through a different mechanism [, ]. FG-4592 directly inhibits PHDs, whereas VH298 prevents HIF-α degradation by inhibiting VHL. This comparison highlights the possibility of targeting different points within the hypoxia signaling pathway to achieve similar outcomes.

KC7F2

  • Compound Description: KC7F2 acts as an inhibitor of hypoxia-inducible factor-1α (HIF-1α) [].
  • Relevance: In contrast to VH298, which stabilizes HIF-1α, KC7F2 exerts an opposing effect by inhibiting HIF-1α activity []. This contrasting activity underscores the importance of HIF-1α levels in cellular processes and highlights KC7F2 as a tool for investigating the specific roles of HIF-1α in various biological contexts.

HaloPROTAC3

  • Compound Description: HaloPROTAC3 is a HaloPROTAC degrader probe, which is a type of PROTAC (proteolysis-targeting chimera) designed to induce the degradation of proteins tagged with a HaloTag [].

IOX2

  • Compound Description: IOX2 is a broad-spectrum inhibitor of prolyl hydroxylase domain (PHD) enzymes, similar to FG-4592 []. By inhibiting PHDs, IOX2 prevents the hydroxylation and subsequent degradation of HIF-α, leading to its stabilization and activation of downstream target genes involved in the hypoxic response.
  • Relevance: Similar to FG-4592, IOX2 operates through a distinct mechanism compared to VH298 but converges on the same pathway by stabilizing HIF-α []. The comparison between IOX2, FG-4592, and VH298 highlights the potential for developing diverse pharmacological agents targeting different components of the hypoxia signaling pathway for therapeutic purposes.
Source and Classification

VH-298 was developed through structure-guided design strategies aimed at enhancing the binding affinity to the von Hippel-Lindau protein. It belongs to a class of compounds that inhibit the VHL:HIF-α interaction, which is essential for the proteasomal degradation of HIF-α. This compound is classified as a small molecule inhibitor within the broader category of hypoxia-inducible factor modulators .

Synthesis Analysis

Methods and Technical Details

The synthesis of VH-298 involves several key steps, primarily utilizing acylation and amide coupling techniques. The process begins with the modification of existing compounds to enhance their binding properties. A notable method includes HATU-assisted amide coupling, which facilitates the formation of amide bonds between carboxylic acids and amines .

Key synthetic steps include:

  1. Starting Materials: The synthesis typically begins with hydroxylated proline derivatives.
  2. Modification: Structural modifications are made to extend molecular scaffolds, optimizing both sides of the central hydroxy-HIF-1α binding site on VHL.
  3. Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity suitable for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of VH-298 has been elucidated through X-ray crystallography, revealing its binding mode within the VHL complex. The compound features a cyanocyclopropyl group that fits into a specific pocket of the VHL protein, facilitating high-affinity interactions with HIF-1α .

Key structural data includes:

  • Molecular Formula: C₁₈H₁₉N₃O
  • Molecular Weight: 295.36 g/mol
  • Binding Affinity: Dissociation constant (K_d) less than 100 nM, indicating strong binding to VHL .
Chemical Reactions Analysis

Reactions and Technical Details

VH-298 primarily engages in competitive inhibition, disrupting the normal VHL-mediated degradation pathway of HIF-α. This results in increased levels of HIF-α in cells, allowing for enhanced transcriptional activity of HIF target genes.

Key reactions include:

  1. Inhibition of VHL-HIF Interaction: VH-298 competes with HIF-α for binding to VHL, preventing ubiquitination.
  2. Stabilization of HIF-α: The compound stabilizes hydroxylated forms of HIF-α, leading to increased expression of genes involved in angiogenesis and metabolic adaptation under low oxygen conditions .
Mechanism of Action

Process and Data

The mechanism by which VH-298 exerts its effects involves several steps:

  1. Binding: VH-298 binds specifically to VHL, blocking its interaction with HIF-α.
  2. Stabilization: This blockade stabilizes HIF-α proteins within the cell, preventing their degradation.
  3. Gene Activation: Stabilized HIF-α translocates to the nucleus where it activates transcription of target genes involved in responses to hypoxia .

Data from studies indicate that treatment with VH-298 leads to significant upregulation of HIF-target genes at both mRNA and protein levels in various cell types .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VH-298 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO and other organic solvents.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not provided but is typically established during synthesis characterization.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm compound identity and purity during synthesis .

Applications

Scientific Uses

VH-298 has significant applications in scientific research, particularly in studies related to:

  1. Cancer Research: By stabilizing HIFs, VH-298 can be used to explore hypoxia-related tumor biology.
  2. Ischemic Disease Models: It serves as a tool for investigating therapeutic strategies aimed at improving tissue oxygenation.
  3. Drug Development: As a chemical probe, it aids in the development of new drugs targeting hypoxia signaling pathways .

Properties

Product Name

VH-298

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C27H33N5O4S

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1

InChI Key

NDVQUNZCNAMROD-RZUBCFFCSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O

Solubility

Soluble in DMSO

Synonyms

VH-298; VH 298; VH298.

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.